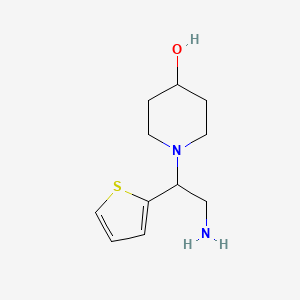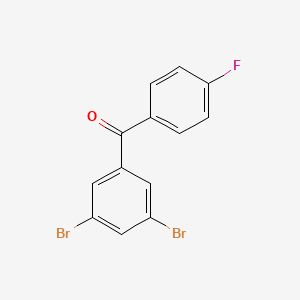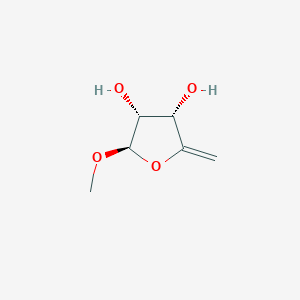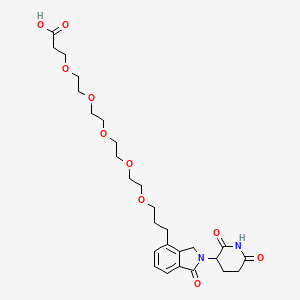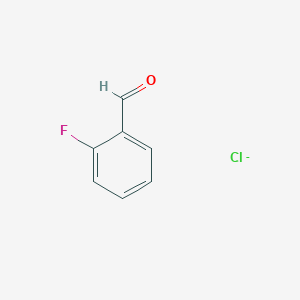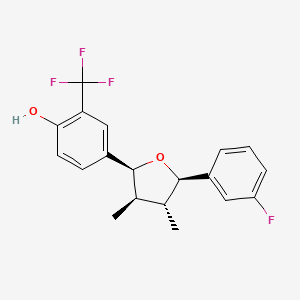![molecular formula C10H4Br5O2- B14764394 3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate](/img/structure/B14764394.png)
3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate is a brominated organic compound with significant applications in various fields of chemistry and industry. Its unique structure, characterized by multiple bromine atoms, makes it a valuable intermediate in organic synthesis and a potential candidate for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate typically involves the bromination of appropriate precursor compounds. One common method is the bromination of 2-bromophenylacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or chloroform. The reaction temperature is maintained at a low to moderate range to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s brominated structure makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: It may be explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Dibromo-2,2’-bithiophene: Another brominated compound used in organic electronics and optoelectronic devices.
1,3-Dibromo-2,2-dimethoxypropane: Used as an intermediate in organic synthesis with different functional groups.
Uniqueness
3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate is unique due to its multiple bromine atoms and the specific arrangement of these atoms within the molecule
Propriétés
Formule moléculaire |
C10H4Br5O2- |
|---|---|
Poids moléculaire |
555.7 g/mol |
Nom IUPAC |
3,3-dibromo-2-[dibromo-(2-bromophenyl)methyl]prop-2-enoate |
InChI |
InChI=1S/C10H5Br5O2/c11-6-4-2-1-3-5(6)10(14,15)7(8(12)13)9(16)17/h1-4H,(H,16,17)/p-1 |
Clé InChI |
MFTISNGBXWBJCH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)C(C(=C(Br)Br)C(=O)[O-])(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


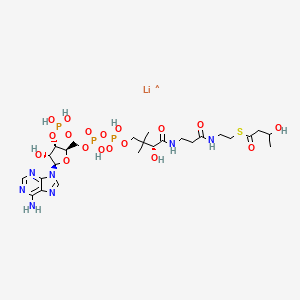
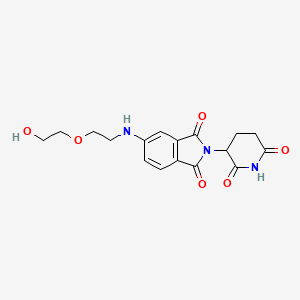
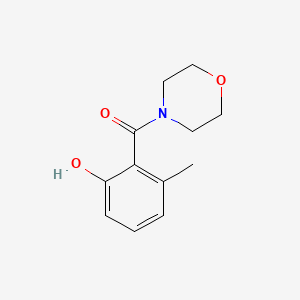
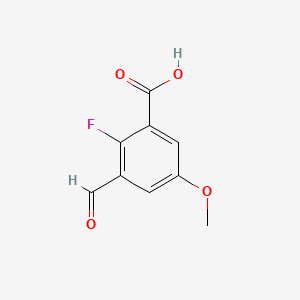
![4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764335.png)
